molecular formula C8H8BrClN2O B15304344 3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride

3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride

Cat. No.: B15304344
M. Wt: 263.52 g/mol
InChI Key: WHASIPRWQMHIDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Chemical Reactions Analysis

3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride include other indole derivatives such as:

Properties

Molecular Formula

C8H8BrClN2O

Molecular Weight

263.52 g/mol

IUPAC Name

3-amino-6-bromo-1,3-dihydroindol-2-one;hydrochloride

InChI

InChI=1S/C8H7BrN2O.ClH/c9-4-1-2-5-6(3-4)11-8(12)7(5)10;/h1-3,7H,10H2,(H,11,12);1H

InChI Key

WHASIPRWQMHIDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=O)C2N.Cl

Origin of Product

United States

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